N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Synthesis and Chemical Properties N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is involved in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For instance, Meerpoel, Joly, and Hoornaert (1993) showcased its use in the synthesis of acyclo-C-nucleosides, indicating its potential in nucleoside analog creation, which is crucial for drug development and biochemical research (Meerpoel, Joly, & Hoornaert, 1993). Similarly, Calvez, Chiaroni, and Langlois (1998) discussed its derivatization for the enantioselective synthesis of piperidines, contributing to the development of chiral molecules with potential applications in pharmacology and material science (Calvez, Chiaroni, & Langlois, 1998).
Antiviral Applications A study by Hebishy, Salama, and Elgemeie (2020) revealed the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. This application signifies the compound's role in developing antiviral agents, particularly against strains such as H5N1, highlighting its potential in combating infectious diseases (Hebishy, Salama, & Elgemeie, 2020).
Material Science and Supramolecular Chemistry The structure and supramolecular packing motifs of derivatives of this compound have been studied for their implications in material science. Lightfoot et al. (1999) demonstrated the self-assembly of aryl rings from this compound into π-stacks surrounded by a triple helical network of hydrogen bonds, suggesting applications in the design of novel materials with specific optical or electrical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antiplasmodial Activities Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives, with one such derivative demonstrating significant activity against Plasmodium falciparum strains. This research points to the compound's potential in developing treatments for malaria, emphasizing its importance in medicinal chemistry and global health (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Mechanism of Action
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules within the cell. Techniques such as affinity chromatography or mass spectrometry can be used to identify these targets .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its target, or structural studies to determine the exact binding site .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics. This involves measuring the levels of various metabolites in the cell before and after treatment with the compound, which can give clues about which pathways are being affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. This can give information about how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The overall effects of the compound on the cell can be studied using various techniques. For example, cell viability assays can be used to determine if the compound is toxic to cells, while gene expression studies can be used to see if the compound affects the expression of certain genes .
Action Environment
The effect of environmental factors on the action of the compound can be studied by varying conditions such as temperature, pH, or the presence of other compounds. This can give information about how stable the compound is under different conditions, and how these conditions affect its efficacy .
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-27-17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGBENIQJFYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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